REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH3:7][CH:8]1[CH2:12][CH2:11]C(C)O1.[OH-].[Na+]>C(O)(=O)C>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[N:1]1[CH:11]=[CH:12][CH:8]=[CH:7]1 |f:2.3|
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
CC1OC(CC1)C
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a 1-liter 3-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 20°C
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
DISTILLATION
|
Details
|
steam-distilled
|
Type
|
CUSTOM
|
Details
|
to yield 1500 ml distillate
|
Name
|
|
Type
|
|
Smiles
|
S1C(=NC=C1)N1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |